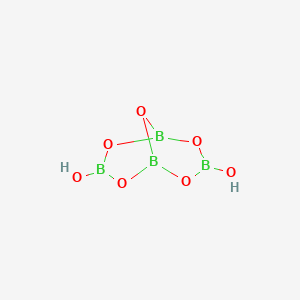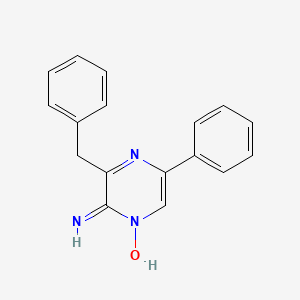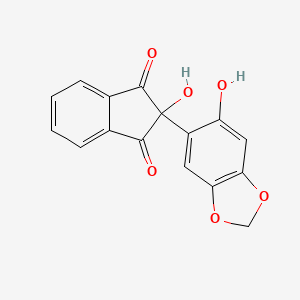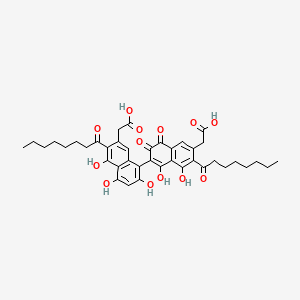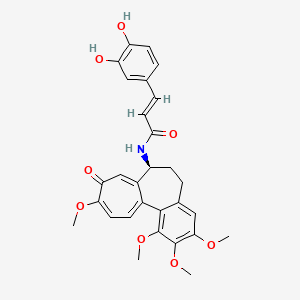
N-Caffeoyl-N-deacetylcolchicine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Caffeoyl-N-deacetylcolchicine is a derivative of colchicine, a well-known alkaloid extracted from plants of the genus Colchicum. This compound is characterized by the presence of a caffeoyl group attached to the nitrogen atom of deacetylcolchicine. It is known for its potential biological activities, particularly in the field of cancer research due to its ability to interact with microtubules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Caffeoyl-N-deacetylcolchicine typically involves the reaction of deacetylcolchicine with caffeic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere and a temperature range of 0-25°C to ensure the stability of the reactants and the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using chromatographic techniques and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-Caffeoyl-N-deacetylcolchicine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the caffeoyl group, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new alkyl or acyl groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its effects on cell division and microtubule dynamics.
Medicine: Investigated for its anticancer properties, particularly its ability to inhibit the proliferation of cancer cells by disrupting microtubule formation.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-Caffeoyl-N-deacetylcolchicine involves its interaction with microtubules, which are essential components of the cell cytoskeleton. The compound binds to the colchicine-binding site on tubulin, preventing the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets include tubulin and microtubule-associated proteins, and the pathways involved are primarily related to cell division and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Colchicine: The parent compound, known for its anti-inflammatory and anticancer properties.
N-Deacetylcolchicine: A derivative of colchicine with similar biological activities.
Tubuloclustin: Another colchicine derivative with potent anticancer activity.
Uniqueness
N-Caffeoyl-N-deacetylcolchicine is unique due to the presence of the caffeoyl group, which enhances its biological activity and specificity. This modification allows for better interaction with molecular targets and potentially reduces toxicity compared to other colchicine derivatives .
Propiedades
Número CAS |
134568-34-6 |
|---|---|
Fórmula molecular |
C29H29NO8 |
Peso molecular |
519.5 g/mol |
Nombre IUPAC |
(E)-3-(3,4-dihydroxyphenyl)-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]prop-2-enamide |
InChI |
InChI=1S/C29H29NO8/c1-35-24-11-8-18-19(15-23(24)33)20(30-26(34)12-6-16-5-10-21(31)22(32)13-16)9-7-17-14-25(36-2)28(37-3)29(38-4)27(17)18/h5-6,8,10-15,20,31-32H,7,9H2,1-4H3,(H,30,34)/b12-6+/t20-/m0/s1 |
Clave InChI |
MTVBVFSGDINIEK-YLZBSDIZSA-N |
SMILES isomérico |
COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)/C=C/C4=CC(=C(C=C4)O)O |
SMILES canónico |
COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C=CC4=CC(=C(C=C4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




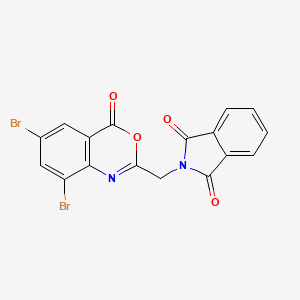
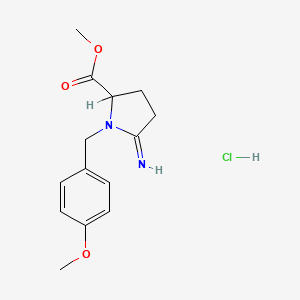

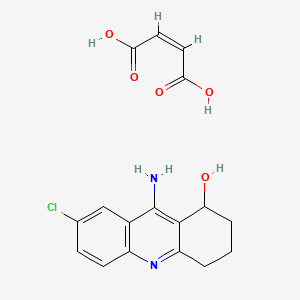
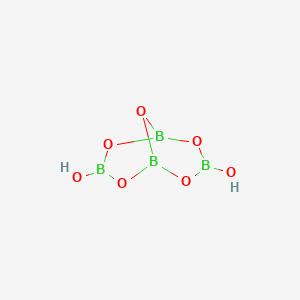
![2,6-dimethyl-4-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]morpholine;oxalic acid](/img/structure/B12737050.png)
